![molecular formula C7H16Cl2N2 B1381830 Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride CAS No. 1818847-46-9](/img/structure/B1381830.png)

Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

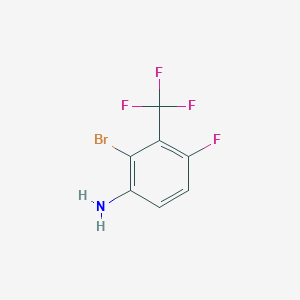

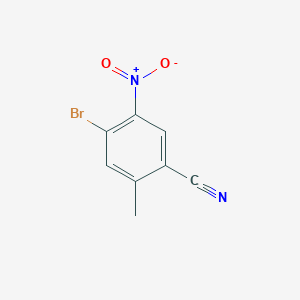

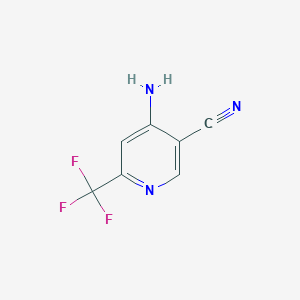

“Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride” is a chemical compound with the molecular formula C7H14N2.2ClH . It is a solid substance and has a molecular weight of 199.12 .

Synthesis Analysis

The synthesis of a similar compound, a bicycloheptane skeleton with two oxy-functionalized bridgehead carbons, involves an intermolecular Diels–Alder reaction . Another synthetic method involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .Molecular Structure Analysis

The InChI code for “Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride” is 1S/C7H14N2.2ClH/c8-6-1-2-7(9,5-6)4-3-6;;/h1-5,8-9H2;2*1H . This indicates the presence of a bicyclic structure with two nitrogen atoms and two chloride ions.科学的研究の応用

Synthesis of Polyimides : Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is used in the synthesis of fully alicyclic polyimides. These polyimides, synthesized from alicyclic diamines and cycloaliphatic dianhydrides, are notable for their solubility in organic polar solvents and their ability to form free-standing films after curing (Matsumoto, 2001).

Chemical Synthesis and Reactions : It plays a role in the synthesis and study of various chemical structures. For example, it's used in generating bicyclo[4.1.0]hept-1,6-ene, which undergoes various reactions to form different chemical compounds (Billups et al., 1996).

Cancer Research : Although this application might border on drug usage, it's worth noting that derivatives of bicyclo[2.2.1]heptane, such as 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo[2.2.1]heptane dihydrogen dimaleate, have shown remarkable antineoplastic activity in various cancer models (Pettit et al., 1979).

Organic Synthesis Studies : It is used in the study of the synthesis of bicyclic diones and thiones, providing insights into the reactivity and properties of these compounds (Werstiuk et al., 1992).

Development of Nucleoside Analogues : Bicyclo[2.2.1]heptane derivatives are used in the development of novel nucleoside analogues, which are tested for their cytostatic and antiviral activities (Sala et al., 2009).

Safety And Hazards

“Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride” has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .

特性

IUPAC Name |

bicyclo[2.2.1]heptane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-6-1-2-7(9,5-6)4-3-6;;/h1-5,8-9H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDLRYJIDRCXEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C2)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)

![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)

![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)

![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1381754.png)

![1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid](/img/structure/B1381763.png)